molecular formula C12H11ClN2 B13960775 3-Benzyl-6-chloro-4-methylpyridazine CAS No. 923951-11-5

3-Benzyl-6-chloro-4-methylpyridazine

Cat. No.: B13960775
CAS No.: 923951-11-5
M. Wt: 218.68 g/mol
InChI Key: TXXXXWIIICDXQJ-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-chloro-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-chloro-4-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-Benzyl-6-chloro-4-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-4-methylpyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylpyridazine
  • 3,6-Dichloro-4-methylpyridazine
  • Tetramethylpyrazine
  • Hydralazine

Uniqueness

3-Benzyl-6-chloro-4-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

923951-11-5

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-benzyl-6-chloro-4-methylpyridazine

InChI

InChI=1S/C12H11ClN2/c1-9-7-12(13)15-14-11(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

TXXXXWIIICDXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1CC2=CC=CC=C2)Cl

Origin of Product

United States

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